N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,6-DIFLUOROBENZAMIDE
Description
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a substituted ethanolamine moiety.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c18-12-2-1-3-13(19)16(12)17(22)20-9-14(21)10-4-5-15-11(8-10)6-7-23-15/h1-5,8,14,21H,6-7,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFRRCJCBZFHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=C(C=CC=C3F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,6-DIFLUOROBENZAMIDE typically involves multiple steps. One common method includes the initial formation of the benzofuran ring through a cyclization reaction. For instance, 2-phenoxyethanol can be cyclized in the presence of zinc chloride at high temperatures to form 2,3-dihydrobenzofuran
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and high yield . This method involves the use of specific catalysts and solvents to facilitate the reaction under microwave irradiation, significantly reducing reaction times compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,6-DIFLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to a more saturated form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce various halogenated benzofuran compounds .
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,6-DIFLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-tumor and anti-viral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,6-DIFLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2,6-Difluorobenzamide Derivatives
Key Observations:
Backbone Similarity : All compounds retain the 2,6-difluorobenzamide core, critical for binding to chitin synthase or other enzymatic targets .
Chlorine/fluorine substitutions (e.g., Teflubenzuron, Hexaflumuron) correlate with increased lipophilicity and environmental persistence, whereas the hydroxyethyl group in the target compound may improve water solubility .
Biological Activity: Diflubenzuron and Hexaflumuron act as chitin synthesis inhibitors, disrupting insect molting. The target compound’s efficacy in this mechanism is plausible but unverified . Novaluron’s trifluoromethoxy group enhances insecticidal spectrum, suggesting that the dihydrobenzofuran in the target compound could similarly broaden activity .
Research Findings and Data
Toxicity and Environmental Impact
- Diflubenzuron : Classified as a marine pollutant (UN3082) with environmental hazards due to bioaccumulation risks .
Pharmacokinetic Properties (Inferred)
- Metabolic Stability : The dihydrobenzofuran moiety likely confers resistance to oxidative degradation, contrasting with the shorter half-life of linear-chain derivatives like Diflubenzuron .
- Solubility: Hydroxyethyl substitution may enhance aqueous solubility, improving bioavailability in foliar applications compared to Novaluron or Teflubenzuron .
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H16F2N2O3
- Molecular Weight : 320.31 g/mol
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The compound is believed to modulate various signaling pathways and enzymatic activities:
- Inhibition of Enzymes : It may inhibit enzymes involved in cell proliferation and survival, which could contribute to its anti-cancer properties.
- Antioxidant Activity : Similar compounds have shown antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Neuroprotective Effects : Analogous benzofuran derivatives have been studied for their neuroprotective effects in models of oxidative stress and neurodegeneration.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzofuran derivatives similar to this compound:
-
Antitumor Activity : A study demonstrated that related benzofuran compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
"Benzofuran derivatives showed promising antitumor activity via modulation of apoptotic pathways."
-
Neuroprotection : Research indicated that certain analogs could effectively protect against neuronal cell death in models of oxidative stress, suggesting a mechanism involving the reduction of reactive oxygen species (ROS).
"Compounds exhibited significant neuroprotective effects against oxidative stress-induced apoptosis."
-
Antimicrobial Properties : Some studies reported that benzofuran derivatives displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria.
"Benzofuran derivatives were found to inhibit bacterial growth effectively."
Q & A
Q. What synthetic methodologies are recommended for N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,6-difluorobenzamide, and how can structural purity be validated?
- Methodological Answer : A multi-step synthesis approach is typically employed. First, the benzofuran core is functionalized via nucleophilic substitution or coupling reactions. The hydroxyl-ethyl side chain can be introduced using epoxide ring-opening or Grignard reactions. Final benzamide formation is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Validation :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent integration (e.g., aromatic protons, hydroxyethyl group) .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- HPLC-PDA : Assess purity (>95% recommended for biological assays).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C=O stretch in benzamide at ~1650–1700 cm⁻¹, O-H stretch at ~3200–3500 cm⁻¹).
- ¹³C NMR : Resolve quaternary carbons in the benzofuran and difluorobenzamide moieties .
- X-ray Crystallography (if crystalline): Confirm 3D structure and hydrogen-bonding interactions (see analogous structures in ).
- UPLC-MS/MS : Quantify trace impurities and degradation products.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity :
- Agar Well Diffusion : Test against Gram-negative (e.g., E. coli, K. pneumoniae) and Gram-positive strains. Compare inhibition zones to standard antibiotics (e.g., streptomycin) .
- Antifungal Activity :
- Food Poison Technique : Assess growth inhibition of Aspergillus flavus or Fusarium spp. using spore suspension cultures .
- Cytotoxicity :
- MTT Assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
Advanced Research Questions
Q. How can factorial design optimize synthesis yield and purity?
- Methodological Answer : Use a Box-Behnken or Central Composite Design to evaluate critical factors (e.g., temperature, catalyst loading, solvent ratio).
- Example Table :
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature | 60°C | 100°C | 80°C |
| Reaction Time | 6 h | 24 h | 12 h |
| Catalyst (mol%) | 5% | 15% | 10% |
- Analysis : Response surface methodology (RSM) identifies interactions between variables, reducing experimental runs by 40–60% .
Q. How can contradictions between computational ADME predictions and experimental pharmacokinetic data be resolved?
- Methodological Answer :
- In Silico Adjustments : Refine logP calculations using COSMO-RS to account for fluorinated groups’ polarity .
- In Vivo Validation :
- Microsomal Stability Assay : Compare hepatic clearance rates with predicted values.
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction, adjusting QSAR models if discrepancies exceed 15% .
Q. What mechanistic studies elucidate the impact of substituents on bioactivity?
- Methodological Answer :
- SAR Analysis : Synthesize derivatives with varied substituents (e.g., replacing difluoro with chloro or methoxy groups).
- Molecular Dynamics (MD) Simulations : Map ligand-receptor interactions (e.g., binding to Mycobacterium tuberculosis enoyl reductase for antitubercular activity) .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models (see for analogous benzamide derivatives).
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity across assay platforms?
- Methodological Answer :
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Meta-Analysis : Pool data from MABA (antitubercular) and broth microdilution assays to identify outliers. Adjust MIC values using Z-score normalization .
Computational and Theoretical Approaches
Q. What hybrid computational methods improve reaction pathway prediction?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
